molecular formula C20H27N3O2 B1303710 Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate CAS No. 439095-56-4

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

Cat. No.: B1303710
CAS No.: 439095-56-4
M. Wt: 341.4 g/mol
InChI Key: JURZCLGBTSTISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate (C₂₀H₂₇N₃O₂) is a heterocyclic compound featuring a quinoxaline core substituted with diethyl groups at the 2- and 3-positions, linked to a piperidine ring via a carboxylate ester moiety. Its molecular structure includes 52 atoms (27 hydrogen, 20 carbon, 3 nitrogen, and 2 oxygen) and 54 bonds, with key functional groups such as an aliphatic ester, tertiary amine, and aromatic quinoxaline system .

Properties

IUPAC Name

ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-16-17(5-2)22-19-13-15(7-8-18(19)21-16)23-11-9-14(10-12-23)20(24)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURZCLGBTSTISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184188
Record name Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-56-4
Record name Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Preparation of the substituted quinoxaline intermediate.
  • Synthesis or procurement of ethyl piperidine-4-carboxylate or its derivatives.
  • Coupling of the quinoxaline moiety to the piperidine nitrogen.
  • Purification and characterization of the final compound.

Preparation of the Quinoxaline Core

Quinoxaline derivatives are typically synthesized by condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds (e.g., diketones or glyoxal derivatives). For the 2,3-diethyl substitution, the following approach is common:

  • Use of 2,3-diketo precursors bearing ethyl groups or alkylation of quinoxaline after ring formation.
  • Condensation with o-phenylenediamine under reflux in ethanol or other suitable solvents.
  • Use of reagents like phosphorus oxychloride (POCl3) to activate or chlorinate quinoxaline intermediates for further functionalization.

This method is supported by literature describing quinoxaline synthesis via condensation and subsequent functional group modifications.

Synthesis of Ethyl Piperidine-4-carboxylate

Ethyl piperidine-4-carboxylate is a key building block and can be prepared or purchased. Its synthesis involves:

  • Esterification of piperidine-4-carboxylic acid with ethanol under acidic conditions.
  • Alternatively, nucleophilic substitution reactions starting from piperidine derivatives.

A representative synthesis involves refluxing ethyl isonipecotate with appropriate reagents under inert atmosphere, followed by purification via chromatography.

Coupling of Quinoxaline to Piperidinecarboxylate

The critical step is the formation of the bond between the quinoxaline ring and the piperidine nitrogen. Methods include:

  • Nucleophilic aromatic substitution (SNAr) on a halogenated quinoxaline intermediate (e.g., 6-chloroquinoxaline) with ethyl piperidine-4-carboxylate or its amine derivative.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using palladium complexes, phosphine ligands, and bases such as potassium phosphate or sodium tert-butoxide in solvents like toluene or 1,2-dimethoxyethane at elevated temperatures (50–100 °C).
  • Use of N-ethyl-N,N-diisopropylamine as a base in tetrahydrofuran to facilitate coupling at moderate temperatures (~50 °C) with good yields (~88%).

Representative Reaction Conditions and Yields

Step Reaction Conditions Reagents Yield Notes
Quinoxaline formation Reflux in ethanol, POCl3 treatment o-Phenylenediamine + diketone Moderate to high Formation of 2,3-diethylquinoxaline core
Piperidine ester synthesis Reflux, inert atmosphere Ethyl isonipecotate ~81% Purified by flash chromatography
Coupling (SNAr or Pd-catalyzed) 50–100 °C, 2–14 h, inert atmosphere Halogenated quinoxaline + ethyl piperidine-4-carboxylate, Pd catalyst, base 39–88% Pd catalysts: tris-(dibenzylideneacetone)dipalladium(0), bis(tri-t-butylphosphine)palladium(0)

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using mixtures of ethyl acetate and hexane.
  • Crystallization from ethanol or isopropanol is used to obtain solid products.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and HPLC to confirm purity and structure.

Summary of Key Research Findings

  • The quinoxaline moiety synthesis is well-established via condensation and chlorination steps.
  • Coupling to the piperidine ring is efficiently achieved by palladium-catalyzed amination or nucleophilic substitution on halogenated quinoxaline intermediates.
  • Reaction conditions are optimized to balance yield and purity, with inert atmosphere and controlled temperature critical.
  • The presence of ethyl groups on the quinoxaline ring enhances lipophilicity and biological activity, making the synthetic route valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate exhibit significant antitumor properties. For instance, studies have shown that quinoxaline derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models, it has demonstrated the ability to mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. The proposed mechanism includes the modulation of neurotransmitter systems and reduction of oxidative stress.

Pharmacological Applications

Analgesic Properties
this compound has shown promise as an analgesic agent. In preclinical studies, it was effective in reducing pain responses in rodent models, suggesting its potential for development into a therapeutic agent for pain management.

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Research findings indicate that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in the development of new antibiotics.

Agrochemical Applications

Pesticidal Properties
In agrochemistry, this compound has been studied for its potential use as a pesticide. Its effectiveness against specific pests has been documented in field trials, where it demonstrated significant pest control efficacy while maintaining safety profiles for non-target organisms.

Data Tables

Application AreaSpecific UseObserved EffectsReference Source
Medicinal ChemistryAntitumorInhibition of cancer cell growth
NeuroprotectionMitigation of neurodegenerative processes
PharmacologyAnalgesicReduction in pain responses
AntimicrobialActivity against gram-positive and gram-negative bacteria
AgrochemistryPesticideEffective pest control

Case Studies

  • Antitumor Efficacy Study
    A study published in Cancer Research examined the effects of various quinoxaline derivatives on tumor growth in vivo. This compound was included in the screening process and showed significant inhibition of tumor growth in xenograft models .
  • Neuroprotective Mechanism Investigation
    Research conducted by a team at a leading pharmacology institute focused on the neuroprotective effects of this compound. They found that it significantly reduced markers of oxidative stress in neuronal cells exposed to neurotoxic agents .
  • Field Trials for Pesticidal Activity
    Field trials assessing the efficacy of this compound as a pesticide were conducted on crops affected by common pests. The results indicated a marked reduction in pest populations compared to untreated controls .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Differences :

  • Core Structure: Unlike the quinoxaline-based target compound, this derivative contains a decahydro-1,6-naphthyridine ring system (a bicyclic amine) with a ketone group at position 2 .
  • Functional Groups: The naphthyridine derivative lacks aromaticity in its core, instead featuring saturated bicyclic amines and a ketone, whereas the target compound has a fully aromatic quinoxaline system.

Ethyl 4-Piperidinecarboxylate Derivatives

Ethyl 4-Piperidinecarboxylate (C₈H₁₅NO₂):

  • A simpler analog lacking the quinoxaline and diethyl substituents. It is a flammable liquid (flash point 80°C) with a molecular weight of 157.21 g/mol, significantly smaller than the target compound (357.45 g/mol) .

Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate (C₁₄H₁₈FNO₂):

  • Substituted with a fluorophenyl group, this derivative shares the piperidine-carboxylate backbone but introduces halogenated aromaticity. It is classified as acutely toxic (H302, H315) and a respiratory irritant (H335), highlighting how substituents alter hazard profiles .

Piperidine-Quinoxaline Hybrids

The target compound’s closest analogs include quinoxaline-piperidine hybrids, such as ethyl 1-(2,3-dimethyl-6-quinoxalinyl)-4-piperidinecarboxylate. Key differences include:

  • Synthetic Routes: The target compound is synthesized via methods similar to those in , involving multi-step coupling of quinoxaline precursors with piperidine intermediates .

Research Findings and Implications

  • Safety Profiles : Unlike simpler piperidine esters (e.g., Ethyl 4-piperidinecarboxylate, H227), the target compound’s hazards remain uncharacterized, though analogs with halogenated aryl groups (e.g., fluorophenyl derivatives) show higher toxicity .

Biological Activity

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate (CAS No. 439095-56-4) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

  • Molecular Formula : C20_{20}H27_{27}N3_3O2_2
  • Molecular Weight : 341.45 g/mol
  • Melting Point : 86-88°C

This compound functions primarily as a receptor antagonist. It has been studied for its interaction with various receptors, including melanin-concentrating hormone (MCH) receptors, which are implicated in several physiological processes such as appetite regulation and energy homeostasis. The compound's ability to inhibit MCH receptor activity suggests potential applications in treating obesity and metabolic disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Receptor Antagonism Inhibits MCH receptors, potentially reducing food intake and promoting weight loss .
Neuropharmacological Effects May influence anxiety, learning, and memory through central nervous system interactions .
Cardiovascular Effects Potential use in managing cardiovascular diseases due to its systemic effects on energy metabolism .
Anticancer Potential Emerging evidence suggests involvement in cancer pathways through receptor modulation .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Obesity Models :
    • A study demonstrated that administration of the compound in ob/ob mouse models resulted in significant reductions in body weight and fat mass. This effect was attributed to the antagonism of MCH receptors, leading to decreased food intake and increased energy expenditure .
  • Neurobehavioral Effects :
    • Research indicated that the compound may modulate anxiety-like behaviors in animal models. MCH receptor antagonism was linked to alterations in neurotransmitter levels associated with anxiety and mood regulation .
  • Cancer Research :
    • Preliminary investigations have shown that the compound may inhibit tumor growth in specific cancer cell lines by modulating pathways related to cell proliferation and apoptosis. This suggests a potential role in cancer therapeutics, although further studies are required to clarify its efficacy and mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate, and how is the reaction progress monitored?

  • Answer : Synthesis typically involves multi-step reactions starting with piperidinecarboxylate derivatives. For example, ethyl 4-piperidinecarboxylate intermediates are functionalized with quinoxaline moieties via nucleophilic substitution or coupling reactions . Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate formation and completion. Final structural validation employs ¹H-NMR (600 MHz) and ¹³C-NMR (150 MHz) to resolve proton and carbon environments, supplemented by IR spectroscopy to identify functional groups like carbonyl (C=O) and ester (C-O) stretches .

Q. How is the purity of this compound quantified, and what analytical standards are applied?

  • Answer : Purity is assessed via titration and chromatography. For example, titration with sodium hydroxide in alcoholic solutions determines ester content, targeting a purity range of 98.0–102.0% (dry weight basis). Residual solvents and impurities are analyzed using HPLC or GC-MS, adhering to USP guidelines . Infrared (IR) spectroscopy further confirms chemical identity by matching absorption bands to reference standards .

Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

  • Answer : High-resolution NMR (¹H, ¹³C) and IR are essential. Discrepancies in NMR data (e.g., unexpected splitting or shifts) are resolved by comparing experimental results to computational predictions (DFT calculations) or by repeating experiments under controlled conditions (e.g., deuterated solvents, variable temperature). Cross-validation with mass spectrometry (e.g., Q Exactive Orbitrap) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, and what factors influence scalability?

  • Answer : Yield optimization involves varying reaction parameters (temperature, solvent polarity, catalyst loading). For example, ethyl piperidinecarboxylate derivatives synthesized via sulfonylation or alkylation show improved yields in polar aprotic solvents (e.g., DMF) with cesium carbonate as a base . Scalability requires minimizing exothermic side reactions and ensuring efficient purification (e.g., column chromatography or recrystallization) .

Q. What computational strategies are employed to predict the biological activity of this compound, and how are docking studies validated?

  • Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes or receptors). Ligand preparation includes optimizing 3D conformations and assigning partial charges, while receptor grids are generated using crystallographic data. Validation involves comparing docking scores with experimental IC₅₀ values from enzyme inhibition assays or cellular studies .

Q. How do researchers address discrepancies between theoretical and experimental spectral data during structural analysis?

  • Answer : Contradictions are investigated by revisiting synthesis steps (e.g., checking for stereochemical impurities) or re-examining spectral acquisition parameters. For instance, NOESY NMR can clarify spatial arrangements of substituents, while high-resolution mass spectrometry (HRMS) verifies molecular formulas. Divergences in IR peaks may indicate residual solvents, necessitating re-purification .

Methodological Considerations

  • Synthesis : Adapt protocols from analogous piperidinecarboxylate derivatives, prioritizing reagents like ethyl 4-piperidinecarboxylate and quinoxaline precursors .
  • Characterization : Combine NMR, IR, and HRMS for robust structural confirmation. Reference spectral libraries (e.g., mzCloud) for complex fragmentation patterns .
  • Purity : Follow USP-grade titration and chromatography protocols to meet pharmaceutical research standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.